2-Methyldecane-3,5-dione
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Overview
Description
2-Methyldecane-3,5-dione is an organic compound with the molecular formula C11H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldecane-3,5-dione can be achieved through several methods. One common approach involves the alkylation of a diketone precursor. For example, the reaction of 2-methyl-1,3-cyclohexanedione with an appropriate alkyl halide under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methyldecane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methyldecane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyldecane-3,5-dione involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze oxidation or reduction reactions. It may also interact with cellular receptors or other proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-cyclohexanedione: A precursor in the synthesis of 2-Methyldecane-3,5-dione.
2-Methyl-1,3-butanedione: Another diketone with similar reactivity but a different carbon chain length.
2,4-Pentanedione: A well-known diketone used in various chemical reactions.
Uniqueness
This compound is unique due to its specific structure, which influences its reactivity and interactions with other molecules. Its longer carbon chain compared to other diketones can affect its solubility, boiling point, and other physical properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C11H20O2 |
---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-methyldecane-3,5-dione |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-10(12)8-11(13)9(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
AYDOUNLQUOXLNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC(=O)C(C)C |
Origin of Product |
United States |
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